(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467792
InChI: InChI=1S/C10H14BrN3O/c1-7(12)10(15)14(2)6-8-3-4-9(11)13-5-8/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1
SMILES: CC(C(=O)N(C)CC1=CN=C(C=C1)Br)N
Molecular Formula: C10H14BrN3O
Molecular Weight: 272.14 g/mol

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide

CAS No.:

Cat. No.: VC13467792

Molecular Formula: C10H14BrN3O

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide -

Specification

Molecular Formula C10H14BrN3O
Molecular Weight 272.14 g/mol
IUPAC Name (2S)-2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide
Standard InChI InChI=1S/C10H14BrN3O/c1-7(12)10(15)14(2)6-8-3-4-9(11)13-5-8/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1
Standard InChI Key BMTUYKQAYRKUJC-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)CC1=CN=C(C=C1)Br)N
SMILES CC(C(=O)N(C)CC1=CN=C(C=C1)Br)N
Canonical SMILES CC(C(=O)N(C)CC1=CN=C(C=C1)Br)N

Introduction

(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide is a synthetic organic compound that belongs to the class of propionamides. It features a brominated pyridine moiety attached to a propionamide backbone, which includes an amino group and a methyl group. This compound is of interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Synthesis Methods

The synthesis of (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide typically involves several steps, including the formation of the propionamide backbone and the introduction of the brominated pyridine moiety. While specific synthesis protocols for this compound are not detailed in the available literature, general methods for similar compounds involve reactions such as amidation and alkylation.

Biological Activities and Potential Applications

Although specific biological activity data for (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide are not widely reported, compounds with similar structures often exhibit pharmacological effects due to their ability to interact with biological targets. The presence of a bromine atom in the pyridine ring can enhance lipophilicity, potentially influencing its interaction with enzymes or receptors.

Research Findings and Future Directions

Research on compounds like (S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-N-methyl-propionamide is crucial for understanding their potential roles in drug development. Studies typically involve assessing the compound's reactivity, stability, and biological activity through techniques such as molecular docking and in vitro assays. Future research should focus on elucidating its mechanism of action and optimizing its pharmacological properties.

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